4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol is a synthetic organic compound with the molecular formula C15H13BrFNO and a molecular weight of 322.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 1-(4-fluorophenyl)ethylamine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol has several applications in scientific research:
Biochemistry: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorophenol: Shares the bromine and fluorine substituents but lacks the imine group.
2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol: Similar structure but without the bromine atom.
Uniqueness
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol is unique due to the presence of both bromine and fluorine atoms, as well as the imine group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research applications .
Properties
IUPAC Name |
4-bromo-2-[1-(4-fluorophenyl)ethyliminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-10,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSHGXVBUFSLOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.